Home > Products > Screening Compounds P4366 > Vonoprazan Fumarate
Vonoprazan Fumarate - 1260141-27-2

Vonoprazan Fumarate

Catalog Number: EVT-253568
CAS Number: 1260141-27-2
Molecular Formula: C21H20FN3O6S
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vonoprazan Fumarate (TAK-438) is a synthetic compound developed as a gastric acid antisecretory agent. [] It belongs to a new class of drugs called potassium-competitive acid blockers (P-CABs). [] Vonoprazan Fumarate is investigated in scientific research for its unique mechanism of action in inhibiting gastric acid secretion. [] It offers a potential alternative to traditional proton pump inhibitors (PPIs) for the treatment of acid-related diseases. []

Future Directions
  • Long-term Safety and Efficacy: Further research is needed to evaluate the long-term safety and efficacy of Vonoprazan Fumarate in managing various acid-related diseases. [, ]
  • Clinical Applications Expansion: Investigating the potential use of Vonoprazan Fumarate in a broader range of clinical applications, beyond those currently approved, is crucial. []
  • Novel Drug Delivery Systems: Exploring innovative drug delivery systems, such as bioadhesive hydrogels or targeted nanoparticles, for enhanced efficacy and reduced side effects is promising. []
  • Understanding Resistance Mechanisms: In the context of Helicobacter pylori eradication, studying the potential for resistance development to Vonoprazan Fumarate-based therapies is essential. []

Vonoprazan Pyroglutamate (TAK-438P)

    Compound Description: Vonoprazan Pyroglutamate is a highly water-soluble prodrug of Vonoprazan Fumarate, synthesized to overcome the limitations of Vonoprazan Fumarate's lack of an injectable dosage form. It exhibits potent antisecretory effects. []

    Relevance: Vonoprazan Pyroglutamate is structurally similar to Vonoprazan Fumarate and serves as a prodrug, converting to the active form in vivo. Bioequivalence studies have shown no significant differences between the two forms after oral administration. []

TAK-438

    Compound Description: TAK-438 is a precursor compound used in the synthesis of Vonoprazan Fumarate. It undergoes metabolic transformations to form Vonoprazan Fumarate and its metabolites. []

    Relevance: TAK-438 is a crucial precursor in the synthesis of Vonoprazan Fumarate. Understanding its disposition and metabolism provides insights into the pharmacokinetic profile of Vonoprazan Fumarate. []

M-I

    Compound Description: M-I is a major oxidative metabolite of Vonoprazan Fumarate, primarily formed via CYP3A4-mediated metabolism. [, ]

    Relevance: M-I is a significant metabolite of Vonoprazan Fumarate, observed in both preclinical and clinical studies. Its presence highlights the role of oxidative metabolism in the pharmacokinetic profile of Vonoprazan Fumarate. [, ]

M-II-G

    Compound Description: M-II-G is a major circulating metabolite of Vonoprazan Fumarate in dogs. It is a glucuronide conjugate formed from a secondary metabolite (M-II), which itself originates from the non-oxidative metabolism of M-I. []

    Relevance: M-II-G represents a key metabolite in certain species, emphasizing the species-specific differences in Vonoprazan Fumarate metabolism. Its formation involves a combination of oxidative and non-oxidative pathways. []

M-III

    Compound Description: M-III is a metabolite of Vonoprazan Fumarate, formed through CYP3A4-mediated metabolism. []

    Relevance: As a metabolite of Vonoprazan Fumarate, M-III contributes to the overall metabolic profile of the drug. []

N-demethylated TAK-438

    Compound Description: N-demethylated TAK-438 is an in vitro metabolite of Vonoprazan Fumarate, formed primarily by CYP3A4. []

    Relevance: Although identified in vitro, the clinical significance of N-demethylated TAK-438 as a metabolite of Vonoprazan Fumarate remains unclear. []

TAK-438 N-sulfate

    Compound Description: TAK-438 N-sulfate is a metabolite formed by the sulfation of Vonoprazan Fumarate, primarily mediated by the enzyme SULT2A1. []

    Relevance: TAK-438 N-sulfate showcases the involvement of sulfation pathways in the metabolism of Vonoprazan Fumarate. It can further undergo metabolism to form M-IV-Sul. []

M-IV-Sul

    Compound Description: M-IV-Sul is a metabolite of Vonoprazan Fumarate. It is generated through the CYP2C9-mediated oxidation of TAK-438 N-sulfate. []

    Relevance: M-IV-Sul highlights the interconnected nature of metabolic pathways, demonstrating how a metabolite formed through one pathway (sulfation) can be further metabolized by another (oxidation). []

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine

    Compound Description: This compound is a process-related impurity identified during the synthesis of Vonoprazan Fumarate. []

    Relevance: Its identification emphasizes the importance of impurity profiling and control during drug manufacturing to ensure the quality and safety of Vonoprazan Fumarate. []

Overview

Vonoprazan fumarate is a novel pharmaceutical compound classified as a potassium-competitive acid blocker. It is primarily used in the treatment of acid-related disorders, such as gastroesophageal reflux disease and peptic ulcers. This compound has gained attention due to its unique mechanism of action compared to traditional proton pump inhibitors, offering faster and more potent acid suppression.

Source

Vonoprazan fumarate was originally developed by Takeda Pharmaceutical Company and has been marketed under the name TAK-438. It was first approved for use in Japan in 2015 and has since been introduced in various countries for clinical use.

Classification

Vonoprazan fumarate falls under the category of potassium-competitive acid blockers. This class of drugs functions by selectively inhibiting the potassium-binding site of the gastric H+/K+-ATPase, leading to a decrease in gastric acid secretion.

Synthesis Analysis

Methods

The synthesis of vonoprazan fumarate involves several key steps, primarily focusing on the formation of the pyrrole derivative. Various methods have been documented, including:

  1. Reductive Amination: Utilizing 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole as a starting material, this method employs sodium borohydride as a reducing agent under cobalt catalysis to produce the desired amine .
  2. Salification: The free base of vonoprazan is subsequently reacted with fumaric acid to form the fumarate salt, enhancing its stability and solubility for pharmaceutical applications .
  3. Recrystallization: Final purification often involves recrystallization techniques to achieve high purity levels, typically above 99.5% .

Technical Details

The synthetic route has been optimized to minimize impurities and maximize yield. For instance, one method reported a total yield improvement to approximately 4% with controlled impurities below 0.1% . The process is designed to be scalable for industrial production.

Molecular Structure Analysis

Structure

The molecular structure of vonoprazan fumarate can be described as follows:

  • Chemical Formula: C17_{17}H19_{19}F2_{2}N3_{3}O4_{4}S
  • Molecular Weight: Approximately 365.41 g/mol
  • Core Structure: The compound features a pyrrole ring substituted with fluorophenyl and pyridylsulfonyl groups, which are critical for its biological activity.

Data

The structural elucidation is typically confirmed through techniques such as mass spectrometry (ESI-MS) and nuclear magnetic resonance spectroscopy (NMR), providing insights into the compound's purity and identity .

Chemical Reactions Analysis

Reactions

Vonoprazan fumarate undergoes several chemical reactions during its synthesis:

  1. Formation of Aldehyde Intermediate: The initial step involves converting a pyrrole derivative into an aldehyde through oxidation.
  2. Reductive Amination: This step converts the aldehyde into an amine using sodium borohydride.
  3. Salification Reaction: The final step involves reacting the free base with fumaric acid to yield vonoprazan fumarate.

Technical Details

Each reaction step is carefully controlled to optimize conditions such as temperature, solvent choice, and reaction time, ensuring high yields and minimal side products .

Mechanism of Action

Process

Vonoprazan functions by selectively inhibiting the H+/K+-ATPase enzyme located in gastric parietal cells. This inhibition occurs at the potassium-binding site, preventing hydrogen ion secretion into the gastric lumen.

Data

Clinical studies have shown that vonoprazan provides faster onset of action compared to traditional proton pump inhibitors, with significant acid suppression observed within hours of administration . Its pharmacokinetic profile supports once-daily dosing due to prolonged effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and ethanol, which aids in its formulation for oral administration.

Chemical Properties

  • Stability: Vonoprazan fumarate exhibits stability under various pH conditions, making it suitable for gastric environments.
  • Melting Point: The melting point is generally reported around 150°C.

Relevant analyses include stability studies under different environmental conditions to confirm its shelf-life and efficacy over time.

Applications

Scientific Uses

Vonoprazan fumarate is primarily utilized in clinical settings for:

  • Treatment of Gastroesophageal Reflux Disease: It offers an effective alternative for patients who are refractory to traditional therapies.
  • Management of Peptic Ulcers: Its rapid action helps in healing ulcers more effectively than conventional medications.
  • Research Applications: Ongoing studies are exploring its potential use in combination therapies for Helicobacter pylori eradication and other gastrointestinal disorders .

Properties

CAS Number

1260141-27-2

Product Name

Vonoprazan Fumarate

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C21H20FN3O6S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N

SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Synonyms

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.